molecular formula C8H15N3 B15110333 (1Z)-N'-(3,4,5,6-tetrahydro-2H-azepin-7-yl)ethanimidamide

(1Z)-N'-(3,4,5,6-tetrahydro-2H-azepin-7-yl)ethanimidamide

Cat. No.: B15110333
M. Wt: 153.22 g/mol
InChI Key: NNIBUBKFFCVZML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4,5,6-Tetrahydro-2H-azepin-7-yl)acetimidamide hydrochloride is a chemical compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tetrahydroazepine ring and an acetimidamide group. It is often used in research settings due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4,5,6-Tetrahydro-2H-azepin-7-yl)acetimidamide hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor to form the tetrahydroazepine ring, followed by the introduction of the acetimidamide group. The reaction conditions often include the use of specific catalysts and solvents to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of N-(3,4,5,6-Tetrahydro-2H-azepin-7-yl)acetimidamide hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

N-(3,4,5,6-Tetrahydro-2H-azepin-7-yl)acetimidamide hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.

Scientific Research Applications

N-(3,4,5,6-Tetrahydro-2H-azepin-7-yl)acetimidamide hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4,5,6-Tetrahydro-2H-azepin-7-yl)acetimidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-(3,4,5,6-Tetrahydro-2H-azepin-7-yl)acetimidamide hydrochloride include:

  • N-(3,4,5,6-Tetrahydro-2H-azepin-7-yl)-beta-alanine
  • 1-methylsulfanyl-N-(4,5,6,7-tetrahydro-3H-azepin-2-yl)methanethiohydrazide

Uniqueness

N-(3,4,5,6-Tetrahydro-2H-azepin-7-yl)acetimidamide hydrochloride is unique due to its specific structure, which combines a tetrahydroazepine ring with an acetimidamide group. This unique combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C8H15N3

Molecular Weight

153.22 g/mol

IUPAC Name

N'-(3,4,5,6-tetrahydro-2H-azepin-7-yl)ethanimidamide

InChI

InChI=1S/C8H15N3/c1-7(9)11-8-5-3-2-4-6-10-8/h2-6H2,1H3,(H2,9,10,11)

InChI Key

NNIBUBKFFCVZML-UHFFFAOYSA-N

Canonical SMILES

CC(=NC1=NCCCCC1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.